2-Phenoxyethyl acrylate is a monofunctional acrylic monomer characterized by the chemical formula and a molecular weight of approximately 192.22 g/mol. It is a clear, colorless liquid with a low volatility, exhibiting moderate solubility in water (525 mg/L at 25°C) and a boiling point of 132°C at standard atmospheric pressure. This compound is known for its ability to undergo polymerization through free radical mechanisms, particularly when exposed to ultraviolet light or electron beams, making it valuable in various industrial applications .
PEA's primary function in research is as a monomer for the synthesis of polymers and copolymers []. Free radical polymerization techniques are commonly employed to create these materials due to PEA's reactive acrylate group []. Researchers can utilize PEA to design polymers with specific properties like flexibility and adhesion, making it valuable for studying novel materials [].
Here, PEA acts as a building block for crafting new polymers with tailorable characteristics useful in various scientific investigations.
Due to concerns about potential breakdown products, PEA has been nominated for genotoxicity testing programs. The National Toxicology Program (NTP) identified a knowledge gap regarding PEA's mutagenic effects []. While no conclusive studies exist, the possibility that PEA might release acrylic acid during degradation raises concerns about its potential to cause genetic damage [].
2-Phenoxyethyl acrylate primarily participates in radical polymerization reactions. When exposed to ultraviolet light, it can form cross-linked structures by reacting with other monomers or oligomers. This polymerization process is crucial for creating durable coatings, inks, and adhesives. Additionally, the compound can undergo hydrolysis under certain conditions, although it is generally stable in neutral environments .
The biological profile of 2-Phenoxyethyl acrylate indicates that it is a strong skin sensitizer, capable of causing allergic reactions upon contact. Studies have shown that it does not exhibit acute toxicity through oral or dermal routes but may irritate skin and eyes upon exposure. Furthermore, it is classified as potentially harmful to aquatic life due to its persistent effects in the environment .
The synthesis of 2-Phenoxyethyl acrylate typically involves the esterification of acrylic acid with phenoxyethanol. This reaction can be catalyzed by acid catalysts under controlled temperature conditions. The general reaction can be summarized as follows:
Additionally, variations in synthesis can include using different solvents or modifying reaction parameters to optimize yield and purity .
2-Phenoxyethyl acrylate finds extensive use across various industries due to its versatile properties:
Research indicates that 2-Phenoxyethyl acrylate interacts with various biological systems primarily through skin contact, leading to sensitization. The compound's potential effects on reproductive health have also been noted, with classifications suggesting it may be harmful during pregnancy. Environmental studies show that it can affect aquatic organisms, emphasizing the need for careful handling and disposal practices .
Several compounds share structural similarities with 2-Phenoxyethyl acrylate. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethylene Glycol Phenyl Ether Acrylate | C₁₁H₁₂O₃ | Similar reactivity but different physical properties |
Phenoxyethyl Methacrylate | C₁₃H₁₄O₄ | Contains a methacrylate group; used similarly in coatings |
Benzyl Acrylate | C₉H₈O₂ | Exhibits different polymerization characteristics; used in adhesives |
Uniqueness of 2-Phenoxyethyl Acrylate: Unlike its counterparts, 2-Phenoxyethyl acrylate demonstrates superior performance in UV-curable applications due to its specific reactivity profile and lower volatility. Its ability to enhance adhesion while providing flexibility makes it particularly valuable in diverse industrial settings .
Irritant;Health Hazard;Environmental Hazard